molecular formula C8H16ClNO B13571689 {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride

{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride

Cat. No.: B13571689
M. Wt: 177.67 g/mol
InChI Key: DJZATDYKINZEHP-UHFFFAOYSA-N
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Description

{6-Aminobicyclo[320]heptan-6-yl}methanolhydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a bicyclic compound featuring a bicyclo[320]heptane core structure with an amino group and a hydroxymethyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride typically involves the following steps:

    Formation of the bicyclic core: The bicyclo[3.2.0]heptane core can be synthesized through intramolecular cyclization reactions.

    Introduction of functional groups: The amino and hydroxymethyl groups can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The compound is usually produced in a powdered form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include derivatives with different functional groups, such as carboxylic acids, aldehydes, primary amines, and substituted bicyclic compounds .

Mechanism of Action

The mechanism of action of {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(6-amino-6-bicyclo[3.2.0]heptanyl)methanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-8(5-10)4-6-2-1-3-7(6)8;/h6-7,10H,1-5,9H2;1H

InChI Key

DJZATDYKINZEHP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C2C1)(CO)N.Cl

Origin of Product

United States

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